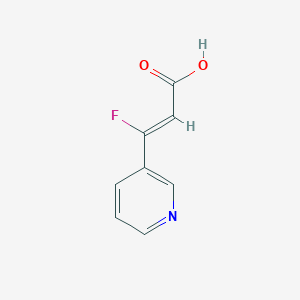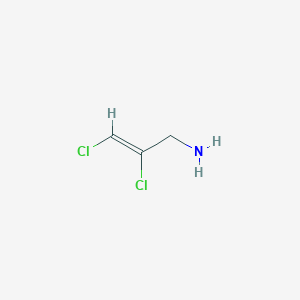
2,3-Dichloroprop-2-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloroprop-2-en-1-amine is an organic compound with the molecular formula C3H5Cl2N. It is characterized by the presence of two chlorine atoms and an amine group attached to a propene backbone. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloroprop-2-en-1-amine typically involves the reaction of 2,3-dichloropropene with ammonia or an amine under controlled conditions. One common method includes the use of 1,2,3-trichloropropane as a starting material, which undergoes dehydrochlorination in the presence of a base such as sodium hydroxide to form 2,3-dichloropropene. This intermediate is then reacted with ammonia to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the continuous addition of reactants and catalysts, such as triethylbenzylammonium chloride, to a reaction mixture, followed by the controlled addition of liquid caustic soda. This method enhances safety and efficiency while minimizing waste .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dichloroprop-2-en-1-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions or amines.
Dehydrochlorination: The removal of hydrogen chloride to form allenes or other unsaturated compounds.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Dehydrochlorination: Strong bases such as potassium tert-butoxide.
Addition Reactions: Nucleophiles like hydrazine hydrate in the presence of potassium hydroxide.
Major Products:
Nucleophilic Substitution: Products include substituted amines or alcohols.
Dehydrochlorination: Formation of allenes or other unsaturated hydrocarbons.
Addition Reactions: Complex molecules with multiple functional groups.
Wissenschaftliche Forschungsanwendungen
2,3-Dichloroprop-2-en-1-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Dichloroprop-2-en-1-amine involves its interaction with nucleophiles, leading to the formation of various products through substitution and addition reactions. The compound’s reactivity is influenced by the presence of electron-withdrawing chlorine atoms, which make the carbon atoms more susceptible to nucleophilic attack. This reactivity is harnessed in various synthetic applications to create complex molecules .
Vergleich Mit ähnlichen Verbindungen
2,3-Dichloropropene: Shares a similar structure but lacks the amine group.
2,3-Dichloropropanol: Contains hydroxyl groups instead of an amine.
2,3-Dichloropropane: Saturated version with no double bonds or amine group.
Uniqueness: 2,3-Dichloroprop-2-en-1-amine is unique due to the presence of both chlorine atoms and an amine group on a propene backbone. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C3H5Cl2N |
|---|---|
Molekulargewicht |
125.98 g/mol |
IUPAC-Name |
(Z)-2,3-dichloroprop-2-en-1-amine |
InChI |
InChI=1S/C3H5Cl2N/c4-1-3(5)2-6/h1H,2,6H2/b3-1- |
InChI-Schlüssel |
ZBQLNGPKALTYHE-IWQZZHSRSA-N |
Isomerische SMILES |
C(/C(=C/Cl)/Cl)N |
Kanonische SMILES |
C(C(=CCl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


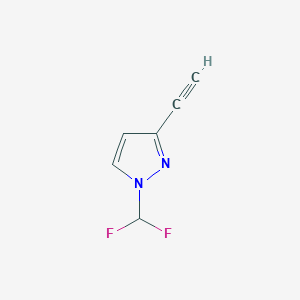
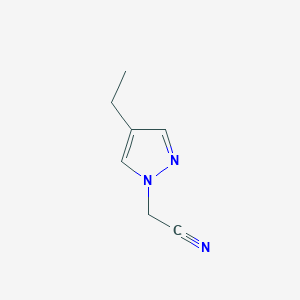
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-aminedihydrochloride](/img/structure/B13516957.png)
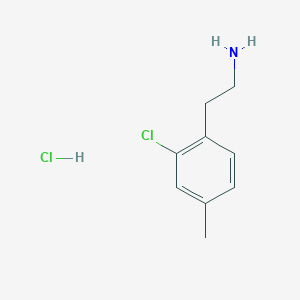
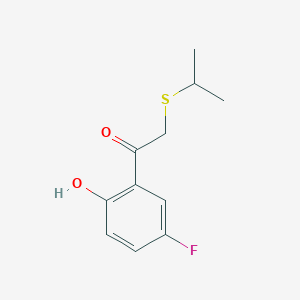
![rac-(3R,4R)-4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, trans](/img/structure/B13516975.png)

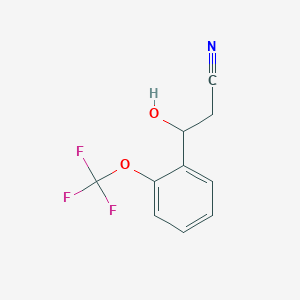
![2-[(1-Acetylpyrrolidin-3-yl)amino]acetic acid dihydrochloride](/img/structure/B13516991.png)
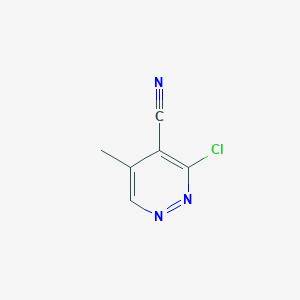
![5-Methyl-2-oxa-7-azaspiro[3.4]octane](/img/structure/B13517006.png)
